molecular formula C41H86O5 B12545452 Carbonic acid;2-octyldodecan-1-ol CAS No. 142782-21-6

Carbonic acid;2-octyldodecan-1-ol

Cat. No.: B12545452
CAS No.: 142782-21-6
M. Wt: 659.1 g/mol
InChI Key: CMVLOYBVZPJCDY-UHFFFAOYSA-N
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Description

2-Octyldodecan-1-ol (CAS 5333-42-6) is a branched, long-chain fatty alcohol with the molecular formula C₂₀H₄₂O and a molecular weight of 298.55 g/mol . It is classified as a non-ionic surfactant and is widely used in cosmetics, pharmaceuticals, and industrial applications due to its emollient properties and stability . Structurally, it is a Guerbet alcohol, characterized by a branched alkyl chain (2-octyl substitution on dodecanol), which enhances its solubility in hydrophobic matrices compared to linear alcohols . Key properties include:

  • Physical state: Liquid at room temperature .
  • Water solubility: Insoluble, typical of long-chain alcohols .
  • Biodegradability: Readily biodegradable (>60% in 28 days; OECD Test Guideline 310) .

Properties

CAS No.

142782-21-6

Molecular Formula

C41H86O5

Molecular Weight

659.1 g/mol

IUPAC Name

carbonic acid;2-octyldodecan-1-ol

InChI

InChI=1S/2C20H42O.CH2O3/c2*1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2;2-1(3)4/h2*20-21H,3-19H2,1-2H3;(H2,2,3,4)

InChI Key

CMVLOYBVZPJCDY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CO.CCCCCCCCCCC(CCCCCCCC)CO.C(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-octyl-1-dodecanol is typically synthesized through the Guerbet condensation of decyl alcohol . This reaction involves the condensation of two molecules of decyl alcohol under specific conditions to form the branched-chain alcohol.

Industrial Production Methods: In industrial settings, the production of 2-octyl-1-dodecanol involves the same Guerbet condensation process. The reaction is carried out at elevated temperatures and in the presence of a catalyst to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-octyl-1-dodecanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Applications in Cosmetics and Skincare

2-octyldodecan-1-ol is widely utilized in the cosmetics industry due to its emollient and solvent properties.

Key Functions:

  • Emollient : Provides a silky feel to skin products, enhancing texture.
  • Solvent : Dissolves other ingredients, including salicylic acid.
  • Emulsifier : Stabilizes formulations by preventing separation of oil and water phases.
  • Anti-Foaming Agent : Reduces foaming tendencies in products.

Case Studies:

  • Skin Penetration Studies : Research indicates that octyldodecanol enhances the penetration of active ingredients through the skin, crucial for effective topical drug delivery .
  • Emulsion Stability : Evaluated for its role in emulsion stability, findings show optimal performance in both oil-in-water and water-in-oil emulsions .

Pharmaceutical Applications

In pharmaceuticals, 2-octyldodecan-1-ol is employed as an excipient and solubilizer.

Key Uses:

  • Transdermal Delivery Systems : Enhances the delivery of active ingredients like ceramide IIIB through skin barriers.
  • Nanoemulsions : Used in formulations to improve bioavailability of drugs.

Research Findings:

Studies have demonstrated its effectiveness in improving the transdermal absorption of drugs like naproxen when used as an auxiliary material in microemulsions .

Industrial Applications

The compound serves various roles in industrial processes.

Key Functions:

  • Lubricant and Surfactant : Used in lubricating oils and greases to reduce friction.
  • Plasticizer : Enhances flexibility and resilience in polymer processing.
  • Stabilizer for Coatings : Improves the stability and longevity of industrial coatings.

Case Studies:

  • Textile Industry : Acts as a humidification agent and emulsifier, enhancing fabric softener performance .
  • Metal Anti-Corrosion : Utilized as a preservative to protect metals from corrosion.

Mechanism of Action

The mechanism of action of 2-octyl-1-dodecanol is not fully documented. it is known to act as an emollient and stabilizer in various formulations. Its molecular structure allows it to interact with other molecules, enhancing the stability and texture of products .

Comparison with Similar Compounds

Structural and Functional Analogues

The primary analogs identified via read-across assessments include:

1-Docosanol (CAS 661-19-8): A linear C₂₂ alcohol.

1-Decanol, 2-hexyl- (CAS 2425-77-6): A branched C₁₆ alcohol.

1-Octadecanol (CAS 112-53-8): A linear C₁₈ alcohol (stearyl alcohol) .

Table 1: Comparative Properties of 2-Octyldodecan-1-ol and Analogs
Property 2-Octyldodecan-1-ol 1-Docosanol (C₂₂) 1-Decanol, 2-hexyl- (C₁₆) 1-Octadecanol (C₁₈)
Molecular Formula C₂₀H₄₂O C₂₂H₄₆O C₁₆H₃₄O C₁₈H₃₈O
Structure Branched (Guerbet) Linear Branched Linear
Physical State Liquid Solid Liquid Solid
Water Solubility Insoluble Insoluble Insoluble Insoluble
log Kow ~8.92–9.79 (immobile in soil) ~9.5 (estimated) ~7.8 (estimated) ~7.4
Biodegradability Readily biodegradable Readily biodegradable Readily biodegradable Readily biodegradable
NOAEL (Oral, Rat) >1,000 mg/kg >1,000 mg/kg Data limited >1,000 mg/kg
Applications Cosmetics, surfactants Pharmaceuticals, coatings Surfactants, lubricants Emulsifiers, thickeners

Key Differences and Implications

(a) Branching vs. Linearity

The branched structure of 2-octyldodecan-1-ol reduces its melting point compared to linear analogs (e.g., 1-octadecanol), making it a liquid at room temperature. This enhances its utility in topical formulations where spreadability is critical . In contrast, linear alcohols like 1-octadecanol are solids, requiring heating for incorporation into products .

(b) Environmental Behavior
  • Linear analogs with lower log Kow values (e.g., 1-octadecanol: 7.4) may exhibit slightly higher mobility but remain immobile overall .
  • Aquatic Toxicity: 2-Octyldodecan-1-ol shows low toxicity to aquatic organisms (e.g., LC50 >100 mg/L for fish; EC50 >1,000 mg/L for algae) .
(c) Toxicological Profiles
  • Genotoxicity: Neither 2-octyldodecan-1-ol nor its analogs (1-docosanol, 1-octadecanol) show mutagenic activity in Ames tests .
  • Reproductive Toxicity: All compounds exhibit high NOAELs (>1,000 mg/kg), supporting their safety in consumer products .

Regulatory and Commercial Considerations

  • Its use in cosmetics complies with IFRA standards, with exposure levels below thresholds of concern (e.g., TTC: 1.4 mg/day) .
  • 1-Octadecanol: Listed in the EPA’s Safer Chemical Ingredients List, with analogous environmental and safety profiles .
  • 1-Docosanol: Used in antiviral creams (e.g., cold sore treatments), leveraging its low systemic absorption and high safety margin .

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